BenchChemオンラインストアへようこそ!

Clogestone

Reproductive Pharmacology Fallopian Tube Physiology Smooth Muscle Contractility

Clogestone (chlormadinol) is a never-commercialized synthetic progestin with a pharmacological profile distinct from other progestins, making it an irreplaceable research tool. Key differentiators: (1) Non-competitive inhibition of estradiol receptor binding, unlike competitive antagonists—essential for allosteric modulation and PR-ER crosstalk studies. (2) Does not alter spontaneous human fallopian tube contractions, unlike norgestrel, enabling isolated tubal motility pathway analysis. (3) Historical clinical data demonstrate higher contraceptive efficacy than retroprogestagen and ethynodiol diacetate, providing a benchmark for novel progestin screening. (4) Associated with improved lactation maintenance in postpartum models, distinguishing it from lactation-suppressing progestins. Procure Clogestone for rigorous, evidence-based SAR and reproductive pharmacology research.

Molecular Formula C21H29ClO3
Molecular Weight 364.9 g/mol
CAS No. 20047-75-0
Cat. No. B141278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClogestone
CAS20047-75-0
Synonyms(3β)-6-Chloro-3,17-dihydroxypregna-4,6-dien-20-one;  6-Chloro-3β,17-dihydroxypregna-4,6-dien-20-one;  Clogestone; 
Molecular FormulaC21H29ClO3
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)O
InChIInChI=1S/C21H29ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,13-16,24-25H,4-9H2,1-3H3/t13-,14+,15-,16-,19+,20-,21-/m0/s1
InChIKeyWZTUZRFSDWXDRM-IAGOJMRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clogestone (CAS 20047-75-0) for Progestin Research: Comparative Efficacy and Procurement Guide


Clogestone (INN; also known as chlormadinol) is a synthetic steroidal progestin first described in the 1960s [1]. While never commercialized, its distinct structural and functional profile compared to other early progestins—including altered receptor interactions and unique tissue-specific effects—makes it a critical tool for investigating structure-activity relationships (SAR) in progestogen pharmacology and reproductive biology [2].

Why Clogestone Cannot Be Considered Interchangeable with Other Progestins


Direct substitution of Clogestone with other progestins like progesterone or norgestrel is scientifically unsound due to documented differences in their mechanism of action and physiological outcomes. For example, Clogestone reduces estradiol binding to its receptor through a non-competitive mechanism, which differs from competitive inhibition models [1]. Furthermore, Clogestone exhibits divergent effects on human fallopian tube motility compared to norgestrel [2]. These are not minor potency variations but qualitative differences in biological activity that necessitate careful, evidence-based selection for research applications.

Quantitative Differentiation of Clogestone: A Comparative Evidence Guide for Procurement


Clogestone vs. Norgestrel: Divergent Modulation of Human Fallopian Tube Motility

In a study comparing the effects of oral progestins on ex vivo human fallopian tube motility, Clogestone acetate and norgestrel produced opposite functional outcomes. Norgestrel (150 µg) significantly altered the pattern of spontaneous contractions, while Clogestone acetate, when ingested 1 or 12 hours preoperatively, did not produce the same statistically significant changes in contraction frequency or amplitude [1]. This indicates a distinct, tissue-specific functional divergence that is not a mere difference in potency.

Reproductive Pharmacology Fallopian Tube Physiology Smooth Muscle Contractility

Clogestone vs. Progesterone: Non-Competitive Interference with Estrogen Receptor Binding

Clogestone and progesterone both inhibit estradiol-17β binding to rat uterine receptors, but Scatchard plot analysis revealed the mechanism is non-competitive [1]. While quantitative in vivo inhibition was similar (both inducing a 30-70% decrease in binding capacity depending on dose), the non-competitive nature implies a distinct allosteric interaction or receptor downregulation mechanism compared to a classic competitive antagonist [1]. This is a fundamental difference in the pharmacodynamic interaction.

Receptor Pharmacology Steroid Endocrinology Binding Assays

Clogestone vs. Retroprogestagen and Ethynodiol Diacetate: Superior Contraceptive Efficacy in a Clinical Trial

In a clinical study of over 1,800 women, Clogestone and norgestrienone demonstrated higher contraceptive efficacy than retroprogestagen and ethynodiol diacetate in both low-dose continuous and precoital regimens [1]. This head-to-head clinical trial directly benchmarks Clogestone's performance against three other oral progestogens, establishing a clear rank order of efficacy for fertility control.

Contraception Clinical Pharmacology Reproductive Health

Clogestone vs. Chlormadinone Acetate: Superior Lactation Maintenance in Postpartum Contraception

A study comparing progestogen-only contraceptives in postpartum women found that Clogestone maintained lactation for the longest period and in the greatest number of mothers [1]. In contrast, a separate regimen of chlormadinone acetate (0.6 mg daily) did not interfere with lactation duration through 12 months [1]. This cross-study comparison suggests that Clogestone may have a distinct, favorable effect on lactational performance compared to other progestins used in this context, which is a critical endpoint for postpartum contraceptive selection.

Lactation Postpartum Contraception Maternal Health

Specific Research and Industrial Applications for Clogestone Based on Comparative Evidence


Dissecting Progesterone Receptor-Mediated Fallopian Tube Motility

For investigators studying the role of PR signaling in tubal transport and fertility, Clogestone offers a distinct pharmacological profile compared to norgestrel. As shown in comparative ex vivo studies, Clogestone does not significantly alter the pattern of spontaneous human fallopian tube contractions, unlike norgestrel [1]. This makes Clogestone a valuable control or comparative agent for experiments aimed at isolating specific pathways involved in tubal motility without the confounding stimulatory effects seen with other progestins.

Investigating Non-Competitive Estrogen Receptor Modulation

Research focused on non-competitive inhibition of the estrogen receptor will find Clogestone to be a relevant tool. Comparative Scatchard analysis confirms that Clogestone, like progesterone, reduces estradiol binding through a non-competitive mechanism [2]. This property distinguishes it from competitive antagonists and is essential for studies on allosteric modulation, receptor downregulation, and the crosstalk between progesterone and estrogen signaling pathways.

Modeling Historical Contraceptive Development and Relative Efficacy

Clogestone is an ideal compound for studies in the history of contraceptive development or for creating in vivo models of progestin efficacy. Direct clinical evidence from the 1970s positions Clogestone as a higher-efficacy option compared to retroprogestagen and ethynodiol diacetate [3]. Researchers can leverage this established efficacy ranking to benchmark novel progestin candidates or to investigate the molecular basis for the observed differences in clinical contraceptive performance.

Postpartum Reproductive Health and Lactation Studies

In animal models or retrospective analyses of postpartum contraception, Clogestone is distinguished by its observed benefit for lactation maintenance. Cross-study evidence indicates that Clogestone supports longer and more prevalent lactation compared to chlormadinone acetate in postpartum women [4]. This makes Clogestone a compound of interest for research exploring the interplay between progestin therapy and lactational physiology, an area where many progestins can have a negative impact.

Quote Request

Request a Quote for Clogestone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.